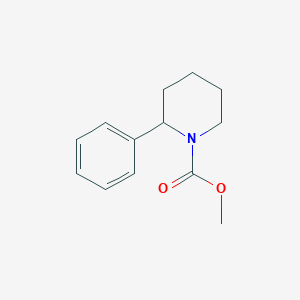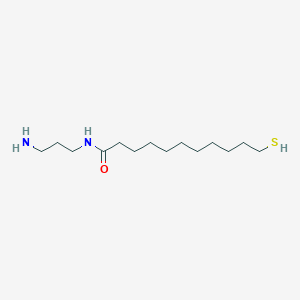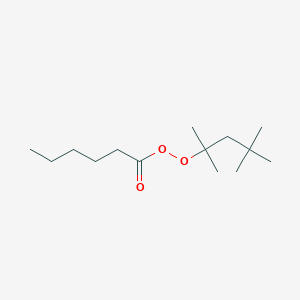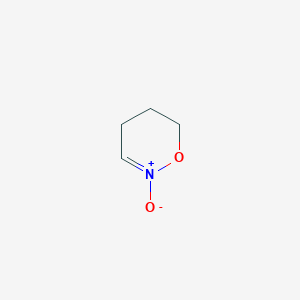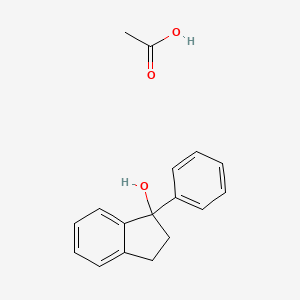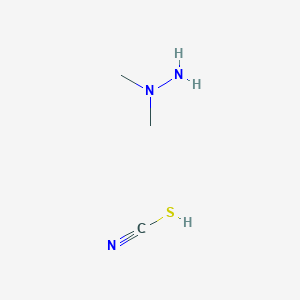
1,1-Dimethylhydrazine;thiocyanic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylhydrazine: is a highly toxic and volatile compound widely used as a rocket propellantThiocyanic acid is a chemical compound with the formula HSCN. It is a colorless, volatile liquid that is used in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride. Another method involves the N-dimethylation of acetylhydrazine using formaldehyde and hydrogen .
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Raschig process, where monochloramine reacts with dimethylamine. This method is favored due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 1,1-Dimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is highly reactive and can form numerous derivatives through these reactions .
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using molecular oxygen over platinum or other noble metal catalysts.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions can occur with various halogens or other electrophiles.
Major Products Formed:
- Oxidation products include nitrogen oxides and carbon dioxide .
- Reduction products can include dimethylamine and other amines.
- Substitution reactions can yield a variety of substituted hydrazines .
科学的研究の応用
1,1-Dimethylhydrazine is used extensively in scientific research due to its high reactivity and versatility. Some of its applications include:
作用機序
The mechanism of action of 1,1-dimethylhydrazine involves its high reactivity with various biological molecules. It can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects . The molecular targets include nucleic acids and enzymes involved in cellular metabolism .
類似化合物との比較
Hydrazine: A simpler hydrazine compound with similar reactivity but less toxicity.
Methylhydrazine: A methylated derivative of hydrazine with similar applications and reactivity.
N-Nitrosodimethylamine: A toxic byproduct formed from the oxidation of 1,1-dimethylhydrazine.
Uniqueness: 1,1-Dimethylhydrazine is unique due to its high volatility, reactivity, and widespread use as a rocket propellant. Its ability to form a wide range of derivatives and its applications in various fields make it a compound of significant interest .
特性
CAS番号 |
496924-23-3 |
|---|---|
分子式 |
C3H9N3S |
分子量 |
119.19 g/mol |
IUPAC名 |
1,1-dimethylhydrazine;thiocyanic acid |
InChI |
InChI=1S/C2H8N2.CHNS/c1-4(2)3;2-1-3/h3H2,1-2H3;3H |
InChIキー |
KNQGACQRBJQOLQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)N.C(#N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)

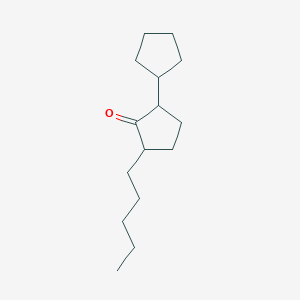
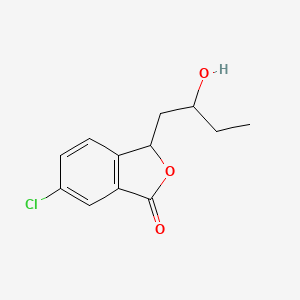
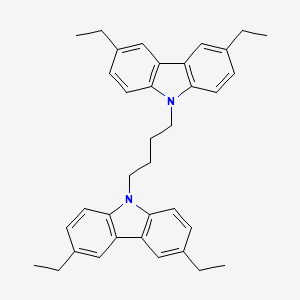
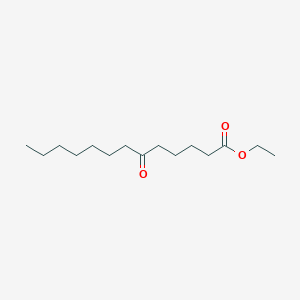
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
